N-tert-butyl-2-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Description
N-tert-butyl-2-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted core, a methyl group at the 1-position, and a bulky tert-butyl group on the acetamide nitrogen. Its structural uniqueness lies in the tert-butyl substituent, which confers distinct physicochemical and biological properties compared to analogs with smaller or polar N-substituents .
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-tert-butyl-2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C18H28N2O3/c1-12-14-10-16(23-6)15(22-5)9-13(14)7-8-20(12)11-17(21)19-18(2,3)4/h9-10,12H,7-8,11H2,1-6H3,(H,19,21) |
InChI Key |
VWWXLOLRFPSWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CC(=O)NC(C)(C)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations in N-Substituents
The tert-butyl group distinguishes the target compound from structurally related acetamides. Key analogs and their substituents include:
Key Observations :
Physicochemical Properties
Comparative data for select compounds:
Analysis :
- The tert-butyl group likely increases melting point compared to smaller substituents due to enhanced crystallinity (e.g., 5j’s MP: 177–179°C vs. 5h: 109–111°C) .
- Higher logP values correlate with tert-butyl’s hydrophobicity, which may improve blood-brain barrier penetration but complicate aqueous formulation .
Biological Activity
N-tert-butyl-2-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a compound derived from the isoquinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{17}H_{22}N_{2}O_{3}
- Molecular Weight : 302.37 g/mol
- CAS Number : [Insert CAS number if available]
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential therapeutic applications, particularly in neuropharmacology and oncology.
Antiviral Activity
Recent studies have indicated that isoquinoline derivatives exhibit antiviral properties. For instance, compounds structurally related to this compound have shown inhibition against viral replication in cell lines infected with SARS-CoV-2. The IC50 values for related compounds suggest a promising avenue for further research in antiviral therapies .
Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective properties. Research has indicated that this compound may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress. Studies involving animal models have shown that administration of similar compounds can lead to significant improvements in cognitive functions and reductions in neuroinflammation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions.
- Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity, which could protect neural tissues from oxidative damage.
Case Studies
Several case studies highlight the biological effects of compounds related to this compound:
Q & A
Q. What are the critical steps in synthesizing N-tert-butyl-2-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide with high purity?
Methodological Answer: Synthesis requires multi-step optimization:
- Protection of methoxy groups : Use acetyl or benzyl protecting agents to prevent oxidation during reactions.
- Coupling reactions : Employ 2-bromoacetamide intermediates with tert-butylamine under reflux in aprotic solvents (e.g., DMF or THF) for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC (Rf ~0.3–0.5) .
Q. Which analytical techniques confirm the structural identity of this compound?
Methodological Answer: A combination of spectroscopic methods is essential:
- 1H/13C NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm, singlet) and methoxy groups (δ ~3.8 ppm). Acetamide carbonyl appears at ~170 ppm in 13C NMR .
- HRMS : Exact mass calculation (e.g., [M+H]+) with <2 ppm error validates molecular formula .
- IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different cellular assays?
Methodological Answer: Contradictions may arise from assay conditions or metabolite interference. Implement:
- Stability profiling : Incubate the compound in assay buffers (pH 7.4, 37°C) for 24 hours; analyze degradation via LC-MS .
- Orthogonal assays : Compare results from radioligand binding (e.g., receptor displacement) vs. functional assays (e.g., cAMP inhibition) .
- Metabolic screening : Use liver microsomes to identify active/inactive metabolites influencing potency variations .
Q. What computational approaches predict the compound’s interaction with neurological targets?
Methodological Answer: Combine:
- Molecular docking : Use AutoDock Vina with flexible dihydroisoquinoline ring parameters to model binding to dopamine D2 receptors .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding pocket stability; analyze hydrogen bonds between acetamide and conserved residues (e.g., Asp114) .
- Free energy calculations : Apply MM-PBSA to quantify binding affinity differences across receptor subtypes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer: Apparent contradictions often stem from:
- Polymorphism : Characterize crystalline forms via XRD; metastable forms may exhibit higher solubility in DMSO .
- Protonation states : Perform pH-solubility profiling (pH 2–10) to identify ionizable groups (e.g., tertiary amine in dihydroisoquinoline) .
- Experimental validation : Compare shake-flask vs. HPLC solubility methods using saturated solutions .
Experimental Design Considerations
Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?
Methodological Answer: Key parameters include:
- Oral bioavailability : Administer 10 mg/kg in rodents; measure plasma concentration via LC-MS/MS over 24 hours .
- Blood-brain barrier penetration : Calculate brain/plasma ratio (Kp) after IV injection; target Kp >0.3 for CNS activity .
- Half-life extension : Introduce deuterium at metabolically vulnerable positions (e.g., methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
